molecular formula C24H30O8 B12896786 2,2'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde CAS No. 143194-18-7

2,2'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde

Cat. No.: B12896786
CAS No.: 143194-18-7
M. Wt: 446.5 g/mol
InChI Key: DGWDWCVXBJMPCR-UHFFFAOYSA-N
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Description

2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde is a chemical compound with the molecular formula C24H30O8 and a molecular weight of 446.49 g/mol . This compound is known for its unique structure, which includes a tetraoxatetradecane backbone with two benzaldehyde groups attached at each end. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and an organic solvent like dichloromethane. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity of the final product, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde involves its ability to form stable complexes with various substrates. The aldehyde groups can react with amines to form Schiff bases, which are important intermediates in many biochemical processes. Additionally, the tetraoxatetradecane backbone provides flexibility and stability to the molecule, allowing it to interact with a wide range of molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde is unique due to its dual aldehyde functionality and flexible tetraoxatetradecane backbone, which allows it to participate in a variety of chemical reactions and form stable complexes with different substrates. This versatility makes it valuable in multiple research and industrial applications .

Properties

143194-18-7

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde

InChI

InChI=1S/C24H30O8/c25-19-21-5-1-3-7-23(21)31-17-15-29-13-11-27-9-10-28-12-14-30-16-18-32-24-8-4-2-6-22(24)20-26/h1-8,19-20H,9-18H2

InChI Key

DGWDWCVXBJMPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOCCOCCOCCOCCOC2=CC=CC=C2C=O

Origin of Product

United States

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